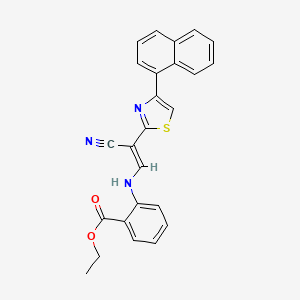

(E)-ethyl 2-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This could involve a variety of chemical reactions, and the analysis would look at the efficiency, yield, and environmental impact of the synthesis .Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used .Chemical Reactions Analysis

Chemical reactions analysis would involve studying the reactions the compound undergoes. This could include reactions used in its synthesis, as well as reactions it undergoes under certain conditions or in the presence of certain other compounds .Scientific Research Applications

Photochemistry and Electron Transfer

The photochemistry of related naphthyl ethyl benzoates has been studied to understand their behavior under light exposure. These compounds undergo processes like cycloaddition and intramolecular exciplex formation. For instance, the 2-(1-naphthyl)ethyl benzoates exhibited quenched naphthalene fluorescence, indicating intramolecular electron transfer. This phenomenon was observed to be dependent on the solvent's polarity, with a significant solvatochromic effect suggesting different dipole moments in polar and nonpolar solvents. Such studies highlight the potential of these compounds in photochemical applications and the development of fluorescent probes for scientific research (Morley & Pincock, 2001).

Bioscaffolding Applications

In the field of tissue engineering, certain polymers have been blended with poly(ε-caprolactone) (PCL) to improve cell adhesion on scaffolds. One study aimed to enhance this property by using poly(ethylene-co-vinyl alcohol), which has hydroxyl groups capable of developing hydrogen bonds with cells. The incorporation of naphthalene microparticles as porogen and their subsequent removal by sublimation under reduced pressure achieved pore interconnections within the scaffolds. This approach underlines the importance of chemical modifications and scaffold design in bioscaffolding applications (Alghamdi et al., 2020).

Polymer Chemistry

Poly(ethylene oxide) (PEO) with a cyano group at one end and a hydroxyl group at the other has been synthesized through anionic ring-opening polymerization, initiated with (cyanomethyl)potassium. This process involves a primary amino-terminal heterotelechelic PEO obtained by reducing the cyano group at the polymer chain's end. Such advancements in polymer chemistry showcase the versatility of naphthalene and cyano-containing compounds in synthesizing functional polymers with specific terminal groups (Nagasaki et al., 1995).

Synthetic Chemistry

The synthesis of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives showcases the chemical versatility of naphthalene-related compounds. These heterocyclic compounds were synthesized under solvent-free conditions and characterized for their antibacterial and antifungal activities. This example highlights the potential of such compounds in developing new materials with biological applications (Patel & Patel, 2017).

Safety and Hazards

properties

IUPAC Name |

ethyl 2-[[(E)-2-cyano-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)ethenyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O2S/c1-2-30-25(29)21-11-5-6-13-22(21)27-15-18(14-26)24-28-23(16-31-24)20-12-7-9-17-8-3-4-10-19(17)20/h3-13,15-16,27H,2H2,1H3/b18-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTYWVKUBBYIIW-OBGWFSINSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-ethyl 2-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea](/img/structure/B2438857.png)

![N-[4-(morpholin-4-yl)-3-nitrophenyl]acetamide](/img/structure/B2438859.png)

![N-[4,4-Dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]prop-2-enamide](/img/structure/B2438864.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2438866.png)

![1-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2438867.png)

![(8-Methyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride](/img/structure/B2438870.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea](/img/structure/B2438874.png)

![methyl 4-(6-(4-methoxyphenethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2438877.png)